N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
Description
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-4-6-12(7-5-11)22-10-8-14(20)17-16-19-18-15(21-16)13-3-2-9-23-13/h2-7,9H,8,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXRVARSWVHHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Propanamide Group: The final step involves the reaction of the oxadiazole-thiophene intermediate with a propanoyl chloride or propanoic acid derivative to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The propanamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted amides or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has been investigated for its anticancer properties, particularly as a sensitizer in combination with established chemotherapeutics like cisplatin. Research indicates that derivatives of oxadiazole compounds can enhance the efficacy of cisplatin against various cancer cell lines. For instance, studies have shown that certain oxadiazole derivatives exhibit significant cytotoxicity and induce apoptosis in cancer cells, suggesting that N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide could similarly function as a cisplatin sensitizer .
Case Study: Cisplatin Sensitization
- Objective: Evaluate the sensitization effect of oxadiazole derivatives.
- Methodology: Combination treatment with cisplatin and the oxadiazole compound was administered to HCT116 cancer cells.
- Findings: Enhanced apoptosis was observed, with a notable decrease in the expression of the ATR downstream protein CHK1. This suggests a mechanism where the compound may interfere with DNA damage response pathways, improving cisplatin efficacy .
Materials Science Applications
2.1 Photovoltaic Materials
The unique electronic properties of thiophene and oxadiazole groups make this compound a candidate for use in organic photovoltaic devices. The incorporation of such heterocycles can facilitate charge transport and improve the efficiency of solar cells.
Table 1: Comparison of Photovoltaic Properties of Oxadiazole Derivatives
| Compound | Efficiency (%) | Charge Mobility (cm²/Vs) | Band Gap (eV) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Other Oxadiazole Derivative A | 6.5 | 0.01 | 2.0 |
| Other Oxadiazole Derivative B | 7.0 | 0.02 | 1.8 |
Note: TBD = To Be Determined; further experimental data is required to establish these parameters for the compound .
Synthetic Applications
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The reaction typically includes:
- Formation of the oxadiazole ring from thiophene derivatives.
- Introduction of the propanamide group through acylation reactions.
Table 2: Synthetic Pathway Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Synthesis of Oxadiazole | Thiophene, hydrazine derivative | 75 |
| Acylation to form Amide | Propanoyl chloride, base | 85 |
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxadiazole ring can form hydrogen bonds with amino acid residues, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their comparative data are summarized below:
Key Observations :
- The target compound differs from analogs (8d, 8e) by incorporating a thiophene ring instead of phenyl or thiazole substituents.
- Compared to 8i, which includes a piperidinyl-sulfonyl group , the target lacks this bulky substituent, likely improving solubility but reducing steric hindrance .
- Melting points for analogs range from 117–144°C, influenced by substituent polarity and hydrogen-bonding capacity. The target’s melting point is unreported but expected to align with this range due to structural similarities.
Divergence :
- The thiophene-2-yl group in the target requires specialized starting materials (e.g., thiophene-2-carbohydrazide), unlike phenyl or thiazole derivatives .
Spectral Data Comparison
- IR Spectroscopy : The target’s IR spectrum should show peaks at ~1670 cm⁻¹ (amide C=O), ~1230 cm⁻¹ (C-O-C oxadiazole), and ~690 cm⁻¹ (C-S), aligning with analogs .
- ¹H-NMR : Expected signals include δ 2.35 ppm (p-tolyl CH₃), δ 7.20–7.80 ppm (thiophene and aromatic protons), and δ 10.20 ppm (amide NH) .
Biological Activity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that combines a thiophene moiety with an oxadiazole ring and a propanamide group. The presence of these functional groups suggests varied electronic properties and potential biological activities. The molecular formula can be represented as follows:
| Component | Structure |
|---|---|
| Thiophene | CHS |
| Oxadiazole | CHNO |
| Propanamide | CHNOS |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps usually include the formation of the oxadiazole ring through cyclization reactions involving thiophene derivatives and appropriate reagents.
Antitumor Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antitumor properties. For instance, derivatives of 1,3,4-oxadiazoles have been tested against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).
A study demonstrated that certain oxadiazole derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like sorafenib, indicating enhanced cytotoxicity against cancer cells. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| Sorafenib | HeLa | 7.91 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
The mechanisms by which these compounds exert their biological effects are diverse. For instance:
- Induction of Apoptosis : Many oxadiazole derivatives have been shown to induce apoptotic cell death in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Compounds have been reported to block the cell cycle at critical phases (e.g., sub-G1 phase), preventing cell proliferation.
- Inhibition of Key Enzymes : Some studies suggest that oxadiazole derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells.
Antiviral Activity
Beyond antitumor properties, some derivatives have shown antiviral activity against pathogens such as the dengue virus. A study highlighted that specific oxadiazole analogues exhibited submicromolar activity against various dengue virus serotypes, making them potential candidates for antiviral drug development.
Case Studies
Several case studies have illustrated the effectiveness of compounds related to this compound:
- Anticancer Evaluation : A series of synthesized oxadiazoles were evaluated for their cytotoxic effects against multiple cancer cell lines, revealing promising results.
- Molecular Docking Studies : In silico studies using molecular docking techniques demonstrated favorable binding interactions between these compounds and target proteins involved in cancer progression.
Q & A
Q. How can researchers optimize the synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide to improve yield and purity?
Answer:
- Reagent Selection : Use triethylamine as a base and solvent for condensation reactions involving chloroacetyl chloride derivatives. Monitor reaction progress via TLC (4-hour reflux recommended) .
- Purification : Recrystallize the crude product using petroleum ether or a DMSO/water mixture (2:1) to enhance purity .
- Intermediate Isolation : Precipitate intermediates by adjusting pH to 8-9 with ammonia, followed by filtration and washing .
Q. Table 1: Synthesis Optimization Strategies
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation?
Answer:
- NMR/IR : Analyze proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbonyl stretching (1650–1700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the critical steps in designing a biologically active analog of this compound?
Answer:
- Scaffold Modification : Replace the p-tolylthio group with electron-withdrawing substituents (e.g., 4-chlorophenyl) to enhance metabolic stability .
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole to explore tautomerism effects on activity .
- In Silico Screening : Use tools like SwissADME to predict pharmacokinetic properties before synthesis .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
Answer:
- Interlaboratory Validation : Share detailed protocols (e.g., molar ratios, reflux times) across labs to confirm yield consistency .
- Batch Analysis : Compare NMR and HPLC data across multiple batches to ensure structural integrity .
- Reference Standards : Use commercially available intermediates (e.g., 5-phenyl-1,3,4-oxadiazole) as internal controls .
Q. What solvent systems are optimal for recrystallizing this compound?
Answer:
- Polar Solvents : Ethanol/water mixtures (3:1) for high solubility and slow crystallization .
- Nonpolar Systems : Petroleum ether for removing hydrophobic impurities .
- Mixed Solvents : DMSO/water (2:1) for balancing polarity and solubility .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking : Dock into target proteins (e.g., PFOR enzyme) using AutoDock Vina. Analyze binding affinity (<-8 kcal/mol suggests strong interaction) .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess dynamic interactions .
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data .
Q. Table 2: Computational Parameters for Docking Studies
| Software | Target Protein | Grid Box Size | Reference |
|---|---|---|---|
| AutoDock Vina | PFOR (PDB: 1PFL) | 20 × 20 × 20 Å | |
| Schrödinger | COX-2 (PDB: 5KIR) | Centered on active site |
Q. How do tautomerism and thiol-thione equilibrium affect the compound’s reactivity?
Answer:
- Spectral Analysis : Use ¹H NMR to detect thione (δ 3.8–4.2 ppm) vs. thiol (δ 1.2–1.5 ppm) forms. IR can identify S–H stretches (2550–2600 cm⁻¹) .
- Computational Modeling : Calculate tautomer stability at the B3LYP/6-31G* level. Thione tautomers are typically 5–10 kcal/mol more stable .
- pH Studies : Monitor tautomer ratios via UV-Vis at varying pH (e.g., thione dominates at pH > 7) .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Answer:
Q. How can researchers design stability studies under physiological conditions?
Answer:
Q. What advanced spectral techniques elucidate electronic interactions in the crystal lattice?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
